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molecular formula C4H4F3NO B1442553 2-Hydroxy-4,4,4-trifluorobutyronitrile CAS No. 912578-73-5

2-Hydroxy-4,4,4-trifluorobutyronitrile

Cat. No. B1442553
M. Wt: 139.08 g/mol
InChI Key: VKCYYMYRFIETJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960562B2

Procedure details

3,3,3-Trifluoropropanal was added to a mixture of sodium hydrogensulfate and water, with vigorously stirring at 0° C., followed by further stirring for 10 minutes. An aqueous solution of potassium cyanide was dropwise added, followed by reaction with stirring at 0° C. for 1 hour and then work-up and purification to obtain 4,4,4-trifluoro-2-hydroxybutanenitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[CH2:3][CH:4]=[O:5].S([O-])(O)(=O)=O.[Na+].[C-:14]#[N:15].[K+]>O>[F:1][C:2]([F:7])([F:6])[CH2:3][CH:4]([OH:5])[C:14]#[N:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with vigorously stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by further stirring for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
followed by reaction
STIRRING
Type
STIRRING
Details
with stirring at 0° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
purification

Outcomes

Product
Name
Type
product
Smiles
FC(CC(C#N)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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